molecular formula C9H20ClNO B6198503 rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans CAS No. 2679949-97-2

rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans

Cat. No.: B6198503
CAS No.: 2679949-97-2
M. Wt: 193.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans: is a chiral compound with significant interest in the field of medicinal chemistry. This compound is characterized by its pyrrolidine ring structure, which is substituted with a 2,2-dimethylpropyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the pyrrolidine ring with a 2,2-dimethylpropyl halide under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.

    Substitution: The 2,2-dimethylpropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Studied for its effects on enzyme activity and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The hydroxyl group and the 2,2-dimethylpropyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol: The free base form without the hydrochloride salt.

    (3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol: The enantiomerically pure form of the compound.

    4-(2,2-Dimethylpropyl)pyrrolidine: A similar compound lacking the hydroxyl group.

Uniqueness:

  • The presence of both the hydroxyl group and the 2,2-dimethylpropyl group in rac-(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-ol hydrochloride, trans imparts unique chemical and biological properties.
  • The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.

Properties

CAS No.

2679949-97-2

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.